
RGD-mimetic-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RGD-mimetic-1 is a synthetic compound designed to mimic the biological activity of the arginylglycylaspartic acid peptide sequence. This sequence is crucial for cell adhesion processes, particularly in interactions with integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The development of this compound aims to enhance or inhibit these interactions for various therapeutic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RGD-mimetic-1 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized by using automated peptide synthesizers, which streamline the SPPS process. Additionally, advancements in purification techniques, such as preparative HPLC, allow for the efficient isolation of high-purity this compound. Industrial production also involves rigorous quality control measures to ensure consistency and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
RGD-mimetic-1 primarily undergoes reactions typical of peptides, including:
Oxidation: This can occur at the amino acid side chains, particularly those containing sulfur, such as cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used during SPPS.
Major Products
The major products of these reactions include modified peptides with altered functional groups or sequences, which can impact their biological activity and stability.
Scientific Research Applications
Chemistry
In chemistry, RGD-mimetic-1 is used to study peptide synthesis techniques and to develop new methods for peptide modification and stabilization.
Biology
In biological research, this compound is employed to investigate cell adhesion mechanisms, integrin signaling pathways, and the role of extracellular matrix interactions in various cellular processes.
Medicine
Medically, this compound has potential applications in drug delivery systems, where it can target integrin receptors on cancer cells, enhancing the specificity and efficacy of anticancer therapies. It is also explored in tissue engineering to promote cell attachment and growth on synthetic scaffolds.
Industry
In the industrial sector, this compound is used in the development of biomaterials and coatings that enhance cell adhesion, which is crucial for the production of biocompatible medical devices and implants.
Mechanism of Action
RGD-mimetic-1 exerts its effects by binding to integrin receptors on the cell surface. This binding mimics the natural interaction between integrins and the arginylglycylaspartic acid sequence found in extracellular matrix proteins. The engagement of integrins triggers intracellular signaling pathways that regulate cell adhesion, migration, proliferation, and survival. Key molecular targets include the focal adhesion kinase (FAK) and the phosphoinositide 3-kinase (PI3K) pathways, which are critical for transmitting signals from the extracellular matrix to the cell interior.
Comparison with Similar Compounds
Similar Compounds
Arginylglycylaspartic acid peptide: The natural peptide sequence that RGD-mimetic-1 is designed to mimic.
Cyclo(RGDfK): A cyclic peptide with enhanced stability and affinity for integrin receptors.
RGD-containing peptides: Various peptides containing the arginylglycylaspartic acid sequence, each with unique modifications to enhance specific properties.
Uniqueness
This compound is unique in its design to specifically mimic the biological activity of the arginylglycylaspartic acid sequence while potentially offering improved stability, affinity, and specificity compared to natural peptides. Its synthetic nature allows for precise modifications to tailor its properties for specific applications, making it a versatile tool in research and therapeutic development.
Properties
CAS No. |
2365406-14-8 |
|---|---|
Molecular Formula |
C29H38ClN5O2 |
Molecular Weight |
524.1 g/mol |
IUPAC Name |
(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3R)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C29H37N5O2.ClH/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26;/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36);1H/t22-,25-;/m1./s1 |
InChI Key |
GCZLVFRSWWTRPH-DYNCTKRQSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)[C@H](CC(=O)O)CN3CC[C@H](C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


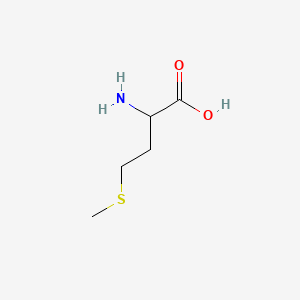
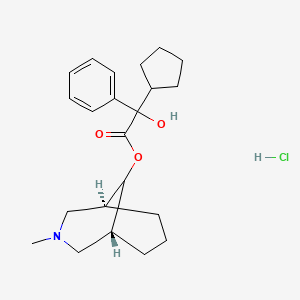
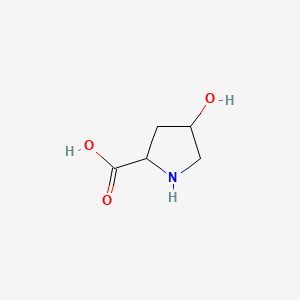
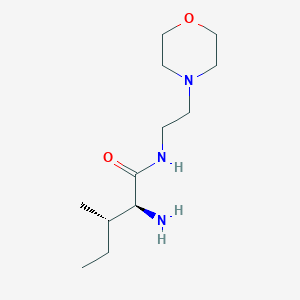
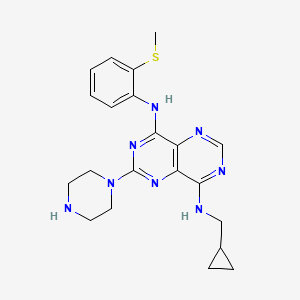
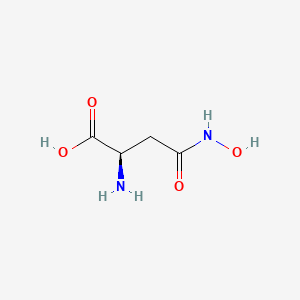
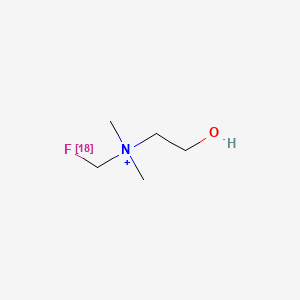
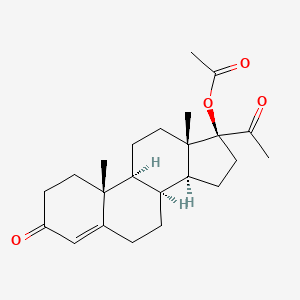
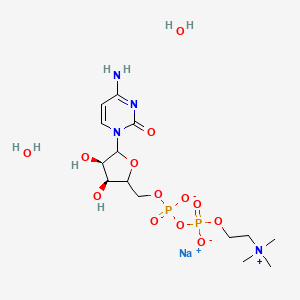
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10779397.png)
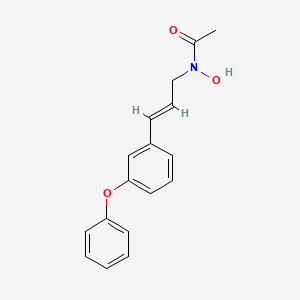
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B10779411.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B10779415.png)
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B10779427.png)
